1-Benzyl-3-(hydroxymethyl)piperidin-4-ol
Overview
Description
1-Benzyl-3-(hydroxymethyl)piperidin-4-ol is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Chemical Synthesis : The compound has been used in nucleophile-promoted alkyne-iminium ion cyclizations, contributing to the development of various intermediates and products in organic synthesis (Arnold et al., 2003).
- Scale-Up Evaluation : An efficient, scalable synthesis method for a structurally similar compound, (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, has been explored, demonstrating its potential in large-scale production (Young et al., 2012).
Biological and Medicinal Research
- Biological Characterization : A series of molecules based on a template similar to 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol were synthesized and characterized for their affinity towards dopamine, serotonin, and norepinephrine transporters, indicating their potential in treating neurological disorders like drug abuse, depression, and ADHD (Kharkar et al., 2009).
- Role in Developing Selective Estrogen Receptor Modulators (SERMs) : Chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, designed based on a pharmacophore model, were synthesized for evaluation against estrogen-responsive human breast cancer cells (Yadav et al., 2011).
Mechanism of Action
While the specific mechanism of action for 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol is not mentioned in the retrieved papers, piperidine derivatives are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Safety and Hazards
The compound has been classified with the hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.
Biochemical Analysis
Biochemical Properties
1-Benzyl-3-(hydroxymethyl)piperidin-4-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can affect the enzyme’s conformation and function.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell lines, it can modulate the expression of genes involved in metabolic processes, thereby altering the cell’s metabolic state. Additionally, it can impact cell signaling pathways, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules is key to its mechanism of action. These interactions can lead to changes in the conformation and activity of the target molecules, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can affect the compound’s bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization is important for understanding how the compound exerts its effects at the cellular level.
Properties
IUPAC Name |
1-benzyl-3-(hydroxymethyl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-10-12-9-14(7-6-13(12)16)8-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKKQITUZVROHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394987 | |
Record name | 1-benzyl-3-(hydroxymethyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886-46-4 | |
Record name | 1-benzyl-3-(hydroxymethyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BENZYL-4-HYDROXY-3-PIPERIDINEMETHANOL FUMARATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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